Cas no 2172166-48-0 (O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine)

O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine
- 2172166-48-0
- O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine
- EN300-1290020
-
- インチ: 1S/C10H16ClNO2S/c1-7(2)9(14-12)6-15-5-8-3-4-10(11)13-8/h3-4,7,9H,5-6,12H2,1-2H3
- InChIKey: GIJHTIONRJRUOO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CSCC(C(C)C)ON)O1
計算された属性
- せいみつぶんしりょう: 249.0590276g/mol
- どういたいしつりょう: 249.0590276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290020-0.5g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 0.5g |
$1536.0 | 2023-05-23 | ||
Enamine | EN300-1290020-1.0g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1290020-2.5g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 2.5g |
$3136.0 | 2023-05-23 | ||
Enamine | EN300-1290020-50mg |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1290020-100mg |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 100mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1290020-500mg |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 500mg |
$1152.0 | 2023-10-01 | ||
Enamine | EN300-1290020-0.05g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 0.05g |
$1344.0 | 2023-05-23 | ||
Enamine | EN300-1290020-10.0g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1290020-0.25g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 0.25g |
$1472.0 | 2023-05-23 | ||
Enamine | EN300-1290020-5.0g |
O-(1-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-3-methylbutan-2-yl)hydroxylamine |
2172166-48-0 | 5g |
$4641.0 | 2023-05-23 |
O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamineに関する追加情報
O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine
O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine, also known by its CAS number 2172166-48-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted furan moiety. The presence of the 5-chlorofuran ring introduces both electronic and steric effects, making it a versatile building block in synthetic chemistry.
The synthesis of this compound involves a multi-step process, typically starting with the preparation of the 5-chlorofuran derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. The hydroxylamine group is introduced via nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The hydroxylamine group is known to participate in various bioisosteric replacements, offering opportunities for modifying pharmacokinetic properties without altering the core structure significantly. For instance, studies have shown that derivatives of this compound can modulate enzyme activity by acting as inhibitors or allosteric regulators. This makes it a valuable tool in developing novel therapeutics targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its sulfur-containing moiety contributes to strong intermolecular interactions, making it suitable for applications in polymer chemistry and nanotechnology. Recent research has focused on its use as a cross-linking agent in the development of stimuli-responsive materials. These materials exhibit reversible changes in their physical properties under external stimuli such as temperature or pH, opening new avenues for smart drug delivery systems and adaptive coatings.
From an environmental perspective, this compound has shown potential as a catalyst in green chemistry processes. Its ability to facilitate asymmetric synthesis under mild conditions reduces the need for hazardous reagents and solvents. Collaborative efforts between academic institutions and industrial partners have led to pilot-scale demonstrations of these processes, paving the way for large-scale adoption.
Looking ahead, ongoing research is exploring the integration of machine learning algorithms to optimize the synthesis and application of this compound. By analyzing vast datasets from previous experiments, researchers can predict optimal reaction conditions and identify novel applications more efficiently. This interdisciplinary approach is expected to further enhance the versatility and utility of O-(1-{(5-chlorofuran-2-yl)methylsulfanyl}-3-methylbutan-2-yl)hydroxylamine across diverse fields.
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